

# Application Notes: Detection of Serum Antistreptolysin O by Western Blot

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Compound of Interest				
Compound Name:	Antilysin			
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#### Introduction

Antistreptolysin O (ASO) are antibodies produced by the human immune system in response to Streptolysin O (SLO), a cytolytic toxin secreted by Group A, C, and G Streptococcus bacteria. [1][2] Measuring ASO levels in serum is a critical diagnostic marker for recent or past streptococcal infections and their complications, such as rheumatic fever and glomerulonephritis.[3][4] While nephelometry and latex agglutination are common for quantitative ASO testing, Western blotting provides a highly specific method to confirm the presence of antibodies against the SLO antigen.[4][5] This technique separates the SLO antigen by size via gel electrophoresis, transfers it to a membrane, and then uses the patient's serum as the primary antibody source to detect the ASO-SLO binding.[6][7][8]

#### Principle of the Assay

The Western blot protocol for ASO detection is an indirect immunoassay. First, purified recombinant Streptolysin O (SLO) protein is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6] The separated protein is then electrophoretically transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9] The membrane is subsequently blocked to prevent non-specific binding.[10] [11] The key step involves incubating the membrane with diluted patient serum; if ASO is present, it will bind specifically to the immobilized SLO antigen.[5][12] This binding is then detected using an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) that recognizes human antibodies.[7][13][14] Finally, a chemiluminescent substrate is added, which



reacts with the enzyme to produce light, allowing for visualization of the ASO-SLO complex on an imaging system.[6][15]

### **Detailed Western Blot Protocol**

1. Antigen Preparation and SDS-PAGE

This phase involves preparing the Streptolysin O antigen and separating it based on molecular weight.

- Antigen: Use recombinant Streptolysin O (SLO) protein.[1][16][17] The predicted molecular weight is approximately 60-69 kDa.[16][17]
- Sample Preparation: Prepare the SLO antigen by diluting it in Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.[18]
- Gel Electrophoresis: Load 50-100 ng of the denatured SLO protein per lane into a 10-12% polyacrylamide gel.[19] Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- 2. Protein Transfer (Electroblotting)

This step transfers the separated proteins from the gel to a solid-phase membrane.

- Membrane Preparation: Use a PVDF membrane, which is recommended for its high protein retention and mechanical strength.[9] Pre-wet the PVDF membrane in 100% methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[20]
- Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter papers, the gel, the PVDF membrane, more filter paper, and another fiber pad.[9][21] Ensure no air bubbles are trapped between the gel and the membrane.
- Electrotransfer: Perform the transfer using a wet (tank) or semi-dry transfer system.[8]
   Typical conditions for a wet transfer are 100 V for 60-90 minutes at 4°C. These conditions



may require optimization based on the specific equipment and protein size.[9]

#### 3. Immunodetection

This phase involves blocking, antibody incubations, and signal generation.

- Blocking: After transfer, wash the membrane with Tris-buffered saline containing Tween 20 (TBST).[10] To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[11][20] A common blocking buffer is 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[10]
- Primary Antibody (Serum) Incubation: Dilute the patient serum in the blocking buffer. A
  starting dilution range of 1:100 to 1:5000 is recommended and should be optimized.[12]
  Incubate the membrane with the diluted serum overnight at 4°C or for 1-2 hours at room
  temperature with agitation.[20]
- Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibodies.[7][20]
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated antihuman IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
   [14][20] Recommended dilutions typically range from 1:2,000 to 1:200,000, depending on the supplier.[22][23]
- Final Washing: Repeat the washing step (three to six times for 5-10 minutes each with TBST) to remove unbound secondary antibody.[20]
- Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[20] Incubate the membrane in the substrate solution for 1-5 minutes.[15][20]
- Imaging: Remove excess substrate and capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[13][15] The presence of a band at the expected molecular weight of SLO indicates the presence of ASO in the serum.

### **Data Presentation: Quantitative Parameters**



The following tables summarize the key quantitative data for the protocol.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Component	Concentration
SDS-PAGE Gel	Acrylamide/Bis-acrylamide	10-12%
Transfer Buffer	Tris, Glycine, Methanol	25 mM, 192 mM, 20% (v/v)
TBST (Wash Buffer)	Tris, NaCl, Tween 20	50 mM Tris, 150 mM NaCl, 0.1% (v/v), pH 7.6
Blocking Buffer	Non-fat Dry Milk or BSA in TBST	5% (w/v) or 3-5% (w/v)

Table 2: Experimental Conditions and Durations

Step	Parameter	Value/Duration	Temperature
Protein Denaturation	Incubation Time	5-10 minutes	95-100°C
Protein Transfer (Wet)	Voltage & Duration	100 V for 60-90 minutes	4°C
Blocking	Incubation Time	1 hour	Room Temperature
Primary Antibody Incubation	Incubation Time	1-2 hours or Overnight	Room Temp. or 4°C
Secondary Antibody Incubation	Incubation Time	1 hour	Room Temperature
Chemiluminescence	Substrate Incubation	1-5 minutes	Room Temperature

Table 3: Antibody Dilutions

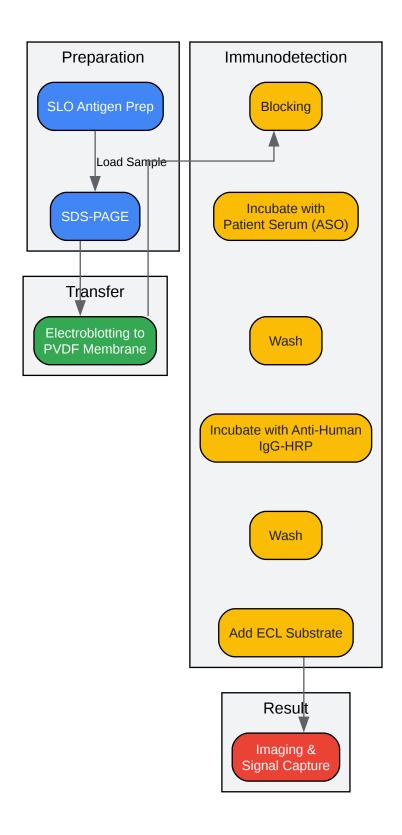


Antibody	Туре	Source	Recommended Dilution Range
Primary Antibody	Antistreptolysin O (ASO)	Patient Serum	1:100 – 1:5000
Secondary Antibody	Anti-Human IgG (H+L), HRP Conjugate	Goat or other non- human species	1:2,000 – 1:200,000[23]

## **Visualizations**

Diagram 1: Western Blot Workflow for ASO Detection



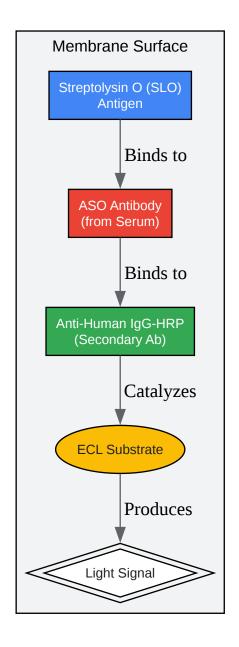


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Caption: Workflow diagram illustrating the major steps of the Western blot protocol for ASO detection.



Diagram 2: Principle of ASO Detection on the Membrane



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Caption: Diagram showing the molecular interactions for the detection of Antistreptolysin O (ASO).

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### References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antistreptolysin O Titer: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. fishersci.com [fishersci.com]
- 5. Simple Western Streamlines Serum Antibody Analysis | Bio-Techne [bio-techne.com]
- 6. spb.dia-m.ru [spb.dia-m.ru]
- 7. licorbio.com [licorbio.com]
- 8. Western Blot Transfer Methods | Thermo Fisher Scientific HK [thermofisher.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. biocompare.com [biocompare.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Recombinant S. pyogenes Streptolysin O (Hemolytic streptococcus) protein (ab126650) |
   Abcam [abcam.com]
- 17. prospecbio.com [prospecbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. ABclonal [abclonal.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. Anti-Human IgG (H+L), HRP Conjugate [worldwide.promega.com]
- 23. static.abclonal.com [static.abclonal.com]
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